- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 106-42-3 (p-Xylene)
P-xylene( Paraxylene,PX)Is one of the important aromatic products,Mainly used to prepare terephthalic acid (PTA) And dimethyl terephthalate(DMT),And then produce polyethylene terephthalate(PET). P-xylene can also be used as a solvent and as a medicine\spice\Raw materials for production of ink, etc,use towidely.
p-Xylene structure
p-Xylene
p-Xylene Properties
Names and Identifiers
-
- p-Xylene
- 1,4-Dimethylbenzene
- para-xylene
- Dibencoside
- p-Xylene [Tag Closed Flash Point Check Fluid]
- p-Xylene solution
- 1,4-dimethyl-benzene
- 1000μg
- 4-methyltoluene
- Dimethylbenzene,coking by-products
- Paraxylene
- p-dimethylbenzene
- p-methyl-toluene
- p-Xylene1000µg
- p-Xylol
- -Xylene
- -Xylene solution
- Xylene,coking by-products
- 1,4-dimethyl-benzen
- 1,4-Xylene
- p-Methyltoluene
- p-Phenylenebis(methylene)
- 4-xylene
- ai3-52255
- Scintillar
- Xylene, P-
- 'LGC' (2031)
- PX
- P-XYLENE 99%
- P-XYLENE FOR ANALYSIS EMSURE
- P-XYLENE FOR SYNTHESIS 1 L
- p-Xylene (1.4-
- p-Xylene for HPLC, >=99%
- p-Xylene puriss. p.a., >=99.0% (GC)
- p-Xylene ReagentPlus(R), 99%
- C6H4(CH3)2
- p-Xylene in Dimethyl Sulfoxide, USP 467 Standard
- p-Xylene,98.5%
- p-Xylene 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- p-Xylene 99%, SuperDry, Water≤50 ppm (by K.F.)
- P-Xylene(PX)
- +Expand
-
- MFCD00008556
- URLKBWYHVLBVBO-UHFFFAOYSA-N
- 1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3
- CC1=CC=C(C)C=C1
- 1901563
Computed Properties
- 106.07800
- 0
- 0
- 0
- 8
- 48.4
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
Experimental Properties
- 2.30340
- 0.00000
- 10081
- n20/D 1.495(lit.)
n20/D 1.495 - Miscible with alcohol, ether, acetone, benzene and chloroform. Immiscible with water.
- 138 °C(lit.)
- 12-13 °C (lit.)
- 9 mmHg ( 20 °C)
- Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
- water: soluble0.2g/L
- 0.074
- 5000 μg/mL in methanol
- Colorless transparent liquid with toluene like odor. [1]
- Stable. Incompatible with oxidizing agents. Hygroscopic. Flammable.
- Insoluble in water, miscible in ethanol, ether, chloroform, acetone, benzene and other most organic solvents. [15]
- 0.861 g/mL at 20 °C(lit.)
p-Xylene Security Information
- GHS06 GHS08
- ZE2625000
- 1
- S25
- S25
- III
- III
- R10; R20/21; R38
- 3
- Xn
- UN 1307 3/PG 3
- H301,H311,H331,H370
- P260,P280,P301+P310,P311
- dangerous
- 2-8°C
- III
- 10-20/21-38
- Danger
- Yes
- 1.1-7%(V)
- 3
p-Xylene Customs Data
- 2902430000
-
China Customs Code:
2902430000Overview:
2902430000 P-xylene.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:13.0%.Minimum tariff:2.0%.general tariff:20.0%
Declaration elements:
Product Name, component content
Summary:
2902430000 p-xylene.Supervision conditions:None.VAT:17.0%.Tax rebate rate:13.0%.Lowest tariff:2.0%.General tariff:20.0%
p-Xylene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ; 3 h, 1 atm, 450 °C
Reference
- Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behaviorJournal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020,
Synthetic Circuit 4
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ; 3 h, 280 °C
Reference
- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C
Reference
- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 CatalystsPetroleum Chemistry, 2022, 62(9), 1107-1125,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Molybdenum carbide , Molybdenum dioxide Solvents: Ethanol ; rt → 280 °C; 3 h, 280 °C
Reference
- Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Titanium mononitride , Molybdenum carbide nitride ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
p-Xylene Raw materials
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Ethyl bromoacetate
- 1-Hexanol
- Veratraldehyde
- Ethyl 2-(2-methoxyphenoxy)acetate
- Glycerol
- Sulfate Lignin
- Guaiacol
- Lignin
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
p-Xylene Preparation Products
- Benzyl alcohol (100-51-6)
- Benzaldehyde (100-52-7)
- Meta-Methylanisole (100-84-5)
- 4-Methylbenzaldehyde (104-87-0)
- Ethyl n-Caprylate (106-32-1)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- 3-Octenoic acid, ethylester (1117-65-3)
- Undecane (1120-21-4)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Dodecane (112-40-3)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Isopropylbenzaldehyde (122-03-2)
- 3-Phenyl-1-propanol (122-97-4)
- 4-Ethylphenol (123-07-9)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Methylnaphthalene (1321-94-4)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 1,3-DIETHYLBENZENE (141-93-5)
- 5-Indanol (1470-94-6)
- Pyridine, 2-nitro- (15009-91-3)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Hexenoic acid, ethylester (1552-67-6)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 7-Methylbenzofuran (17059-52-8)
- 1,4-Dimethylbicyclo[2.1.0]pentane (17065-18-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- (18593-33-4)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 2-Butenal, 2-ethyl- (19780-25-7)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2-Hexen-1-ol (2305-21-7)
- 2-Octenoic acid, ethylester (2351-90-8)
- Ethyl hex-3-enoate (2396-83-0)
- 2,3,6-Trimethylphenol (2416-94-6)
- 1H-Indene, 1-methylene- (2471-84-3)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- 3-PHENYL-1-BUTANOL (2722-36-3)
- Azulene (275-51-4)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- Naphthalene, trimethyl- (28652-77-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Dimethylnaphthalene, mixture of isomers (28804-88-8)
- 2,3-Dimethylanisole (2944-49-2)
- [(E)-prop-1-enyl]benzene (300-57-2)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- 2-butylphenol (3180-09-4)
- 2-ethylfuran (3208-16-0)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-methyl-6-propylphenol (3520-52-3)
- 2,5-Diisopropylphenol (35946-91-9)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)
- 2-Methylbenzofuran (4265-25-2)
- Pentane, methyl- (43133-95-5)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 4-Ethylbenzaldehyde (4748-78-1)
- 2,3-dimethyl-1H-indene (4773-82-4)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- 3,4-Dimethoxytoluene (494-99-5)
- Indane (496-11-7)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- 3-Hexen-1-ol (544-12-7)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- Ethyl 3-Methylvalerate (5870-68-8)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- 4-Methylbenzyl alcohol (589-18-4)
- cis-2-Butene (590-18-1)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 2-Methyl-3-hexanol (617-29-8)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- 2-Propylphenol (644-35-9)
- 4-Propylphenol (645-56-7)
- 1-Phenyl-1-propyne (673-32-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 4-Ethylbenzyl alcohol (768-59-2)
- 4-Methylindan (824-22-6)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2-Sec-Butylphenol (89-72-5)
- Thymol (89-83-8)
- 2-Methylbenzyl alcohol (89-95-2)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- Veratrole (91-16-7)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Methyl Eugenol (93-15-2)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 1,3-Diisopropylbenzene (99-62-7)
p-Xylene Related Literature
-
Zhuowei Cheng,Junjie Wang,Dongzhi Chen,Jianming Yu,Shihan Zhang,Shuang Wang,Yunfei Dai Catal. Sci. Technol. 2021 11 612
-
Yuebing Xu,Chengming Shi,Bing Liu,Ting Wang,Jiao Zheng,Wenping Li,Dapeng Liu,Xiaohao Liu Catal. Sci. Technol. 2019 9 593
-
Chen Liu,Haiyong Zhang,Yonggang Wang,Hongcun Bai,Di Zhao,Qian Liu Phys. Chem. Chem. Phys. 2021 23 22629
-
Rajamani Krishna Phys. Chem. Chem. Phys. 2015 17 39
-
Lifeng Yang,Siheng Qian,Xiaobing Wang,Xili Cui,Banglin Chen,Huabin Xing Chem. Soc. Rev. 2020 49 5359
-
Zhuowei Cheng,Junjie Wang,Dongzhi Chen,Jianming Yu,Shihan Zhang,Shuang Wang,Yunfei Dai Catal. Sci. Technol. 2021 11 612
-
Kinga Go??bek,Karolina A. Tarach,Kinga Góra-Marek Dalton Trans. 2017 46 9934
-
Subbareddy Mekapothula,Matthew A. Addicoat,David J. Boocock,John D. Wallis,Peter J. Cragg,Gareth W. V. Cave Chem. Commun. 2020 56 1792
-
Rosa María González Paredes,Carmelo García Pinto,José Luis Pérez Pavón,Bernardo Moreno Cordero Anal. Methods 2017 9 5784
-
Lei Wang,Qi-Kui Liu,Xin Chu,Hong Pan,Neng-Xiu Zhu,Jian-Ping Ma,Jian-Cheng Ren,Yu-Bin Dong CrystEngComm 2015 17 8657
106-42-3 (p-Xylene) Related Products
- 68-36-0(1,4-Bis(trichloromethyl)benzene)
- 2037-26-5(Toluene-d8)
- 108-88-3(Toluene)
- 1603-99-2(Benzene-1,2,3,4,5-d5,6-methyl-)
- 116598-94-8(Benzene,1,4-di(methyl-13C)- (9CI))
- 116601-58-2(Benzene-1,2,3,5-d4,4,6-di(methyl-d3)-)
- 117713-57-2(Benzene,1,3-di(methyl-13C)-)
- 16034-43-8(Benzene-1,2,4,5-d4,3,6-dimethyl-)
- 1124-18-1(Benzene, methyl-d3-)